3,5-Difluoro-2,4-dimethoxyaniline 3,5-Difluoro-2,4-dimethoxyaniline
Brand Name: Vulcanchem
CAS No.: 195136-67-5
VCID: VC20839475
InChI: InChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
SMILES: COC1=C(C(=C(C=C1N)F)OC)F
Molecular Formula: C8H9F2NO2
Molecular Weight: 189.16 g/mol

3,5-Difluoro-2,4-dimethoxyaniline

CAS No.: 195136-67-5

Cat. No.: VC20839475

Molecular Formula: C8H9F2NO2

Molecular Weight: 189.16 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-2,4-dimethoxyaniline - 195136-67-5

Specification

CAS No. 195136-67-5
Molecular Formula C8H9F2NO2
Molecular Weight 189.16 g/mol
IUPAC Name 3,5-difluoro-2,4-dimethoxyaniline
Standard InChI InChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
Standard InChI Key IWVNUSZUKBDACW-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1N)F)OC)F
Canonical SMILES COC1=C(C(=C(C=C1N)F)OC)F

Introduction

Chemical Structure and Properties

3,5-Difluoro-2,4-dimethoxyaniline is an organic compound with the molecular formula C₈H₉F₂NO₂ and a molecular weight of 189.16 g/mol . The structure features a benzene ring with an amino group (NH₂), two methoxy groups (OCH₃) at positions 2 and 4, and two fluorine atoms at positions 3 and 5.

Physical and Chemical Properties

The compound's distinctive structure with two electron-withdrawing fluorine atoms and two electron-donating methoxy groups creates unique electronic properties. This combination influences its reactivity patterns and makes it valuable in various synthetic applications.

Table 1: Physical and Chemical Properties of 3,5-Difluoro-2,4-dimethoxyaniline

PropertyValue
Molecular FormulaC₈H₉F₂NO₂
Molecular Weight189.16 g/mol
CAS Number195136-67-5
SMILES NotationCOC1=C(C(=C(C=C1N)F)OC)F
InChIInChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
InChI KeyIWVNUSZUKBDACW-UHFFFAOYSA-N

Structural Characteristics

The compound's structure provides a unique platform for chemical modifications. The amino group serves as a nucleophilic center for various transformations, while the fluorine atoms enhance metabolic stability and lipophilicity, properties highly valued in medicinal chemistry.

The methoxy groups at positions 2 and 4 contribute to the electron density of the aromatic ring, influencing the reactivity of the compound. Meanwhile, the fluorine atoms at positions 3 and 5 create electron-poor regions, resulting in an electronically diverse molecule that can participate in a wide range of chemical reactions.

Synthesis Methods

Alternative Synthetic Approaches

Alternative methods for synthesizing 3,5-Difluoro-2,4-dimethoxyaniline may involve:

  • Electrophilic fluorination of 2,4-dimethoxyaniline using specialized fluorinating agents

  • Nucleophilic aromatic substitution reactions with appropriate precursors

  • Metal-catalyzed coupling reactions for introducing the fluorine atoms or methoxy groups

Chemical Reactivity and Transformations

Reaction Mechanisms

The reactivity of 3,5-Difluoro-2,4-dimethoxyaniline is governed by the electronic effects of its substituents:

  • The amino group increases electron density, activating the ring toward electrophilic substitution

  • The fluorine atoms are electron-withdrawing by induction but electron-donating by resonance

  • The methoxy groups are strongly electron-donating, further activating the ring

These combined electronic effects create a complex reactivity profile that can be exploited in various synthetic applications.

Applications in Research and Industry

Medicinal Chemistry Applications

3,5-Difluoro-2,4-dimethoxyaniline serves as a valuable building block in medicinal chemistry, particularly in the development of compounds with potential therapeutic properties:

  • It is used in the preparation of highly potent acyl protein thioesterase inhibitors with potential applications in the treatment of Huntington's disease

  • The presence of fluorine atoms enhances metabolic stability and membrane permeability of drug candidates

  • The compound's structure allows for further functionalization to create libraries of bioactive compounds

Table 2: Research Applications in Medicinal Chemistry

Application AreaPotential Therapeutic TargetReference
Acyl protein thioesterase inhibitorsHuntington's diseaseYoung, F. et al. Prog. Neurobiol., 97, 220 (2012)
Synthesis of fluorinated aromaticsVarious targetsHedberg, C. et al. Angew. Chem. Int. Ed., 50, 9832 (2011)

Materials Science Applications

In materials science, fluorinated aromatic compounds like 3,5-Difluoro-2,4-dimethoxyaniline are utilized for:

  • Development of specialty polymers with enhanced properties

  • Creation of liquid crystalline materials

  • Synthesis of fluorescent probes and sensors

The unique electronic properties imparted by the fluorine atoms and methoxy groups contribute to the material's stability and performance characteristics.

Analytical Chemistry Applications

The compound has applications in analytical chemistry as well, particularly in the development of:

  • Fluorogenic sequencing technologies

  • Chemical sensors for specific analytes

  • Derivatization agents for analytical methods

Current Research and Future Directions

Recent Research Findings

Recent research involving 3,5-Difluoro-2,4-dimethoxyaniline has focused on:

  • Development of novel synthetic methodologies for introducing fluorine atoms into aromatic systems

  • Exploration of structure-activity relationships in fluorinated aniline derivatives

  • Application in fluorogenic sequencing using halogen-fluorescein systems

Structure-Activity Relationships

Understanding the structure-activity relationships of 3,5-Difluoro-2,4-dimethoxyaniline and related compounds is crucial for rational drug design and materials development:

  • The position and number of fluorine atoms significantly impact biological activity

  • The methoxy groups contribute to specific binding interactions with biological targets

  • The amino group provides a site for further functionalization and conjugation

Future Research Directions

Potential areas for future research involving 3,5-Difluoro-2,4-dimethoxyaniline include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of new therapeutic applications, particularly in neurodegenerative diseases

  • Investigation of novel material properties resulting from incorporation of this building block

  • Computational studies to predict reactivity and properties for targeted applications

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 3,5-Difluoro-2,4-dimethoxyaniline exist, each with unique properties and applications:

Table 3: Comparison of 3,5-Difluoro-2,4-dimethoxyaniline with Related Compounds

CompoundCAS NumberKey DifferencesNotable Applications
5-Fluoro-2,4-dimethoxyaniline195136-65-3Single fluorine at position 5Similar medicinal chemistry applications
3,5-Difluoroaniline372-39-4No methoxy groupsUsed in various chemical syntheses
3,5-Dichloro-2,4-dihydroxybenzoic acidNot providedChloro instead of fluoro, carboxylic acid groupPrecursor in organic synthesis

Structure-Property Relationships

The structure-property relationships across these related compounds reveal important trends:

  • The number and position of halogen atoms affect electronic properties and reactivity

  • The presence of methoxy groups influences solubility and binding characteristics

  • These structural variations can be exploited to fine-tune properties for specific applications

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